molecular formula C12H10ClFN2O2 B14923469 methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate

methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B14923469
M. Wt: 268.67 g/mol
InChI Key: OWWXHPYLJSSYCX-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 2-chloro-4-fluorobenzyl group and a methyl ester group at the 4-position. The presence of both chloro and fluoro substituents on the benzyl ring imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate typically involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloro-4-fluorobenzyl chloride with a pyrazole derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. Typical reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. In the context of its anti-seizure activity, the compound has been shown to bind to voltage-gated sodium channels, thereby modulating neuronal excitability and reducing seizure activity. Additionally, it can influence the levels of various neurotransmitters, including serotonin and gamma-aminobutyric acid (GABA), which play crucial roles in maintaining neuronal balance .

Comparison with Similar Compounds

Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    1-(2-chloro-4-fluorobenzyl)piperazine: This compound shares the same benzyl group but has a piperazine ring instead of a pyrazole ring.

    4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: This compound has a similar benzyl group but features an oxadiazole ring.

The unique combination of the pyrazole ring and the 2-chloro-4-fluorobenzyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 1-[(2-chloro-4-fluorophenyl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2/c1-18-12(17)9-5-15-16(7-9)6-8-2-3-10(14)4-11(8)13/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWXHPYLJSSYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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